Guanidine nitrate
Description
Properties
IUPAC Name |
guanidine;nitric acid | |
|---|---|---|
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InChI |
InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |
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InChI Key |
CNUNWZZSUJPAHX-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=N)(N)N.[N+](=O)(O)[O-] | |
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Molecular Formula |
CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |
| Record name | GUANIDINE NITRATE | |
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| Record name | GUANIDINE NITRATE | |
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| Record name | guanidine nitrate | |
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Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidine, nitrate | |
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DSSTOX Substance ID |
DTXSID3027164 | |
| Record name | Guanidine nitrate | |
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Molecular Weight |
122.08 g/mol | |
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Physical Description |
Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |
| Record name | GUANIDINE NITRATE | |
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Boiling Point |
Decomposes at boiling point | |
| Record name | GUANIDINE, MONONITRATE | |
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Solubility |
Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |
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Density |
1.436 g/cm³ | |
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Color/Form |
Crystalline powder | |
CAS No. |
506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |
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| Record name | Guanidine nitrate | |
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Melting Point |
214 °C, 217 °C | |
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Preparation Methods
Urea-Mediated Fusion Method
A breakthrough emerged with the incorporation of urea (NH₂CONH₂) as a reaction modifier. As detailed in US2431301A , adding 15–45% urea by weight to the ammonium nitrate-cyanamide mixture reduces the melting point of the reaction medium to below 120°C, enabling atmospheric-pressure synthesis. This exothermic process proceeds via:
Key advantages include:
Table 1: Optimal Conditions for Urea-Mediated Synthesis
Nitrolime-Based Industrial Process
Critical Analysis of Reaction Parameters
Temperature and Time Dependence
Isothermal studies reveal that exceeding 135°C accelerates nitric acid liberation, leading to oxidative decomposition. For instance, at 140°C, this compound decomposes via:
forming nitroguanidine and water. Consequently, maintaining temperatures below 135°C is paramount.
Stoichiometric and Solvent Effects
The molar ratio of NH₄NO₃ to CaCN₂ must exceed 2:1 to compensate for nitrate loss via volatilization. Excess urea acts as both a solvent and catalyst, with concentrations >30 wt% reducing viscosity for improved mixing.
Comparative Evaluation of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Pressure Requirement | By-products |
|---|---|---|---|---|
| Traditional fusion | 70–75 | 75–80 | High | Dicyandiamide, lime |
| Urea-mediated fusion | 90–92 | 88–92 | Atmospheric | Trace NH₄NO₃ |
| Industrial nitrolime | 92–95 | 90–94 | Atmospheric | CaCO₃, H₂O |
The urea-mediated approach outperforms traditional methods in yield and operational safety, while the nitrolime process offers industrial practicality.
Industrial Scaling and Waste Management
Acid Recycling and Purge Streams
Large-scale facilities, as described in ADA016888 , integrate sulfuric acid (H₂SO₄) to dehydrate this compound, enabling nitric acid (HNO₃) recycling. However, H₂SO₄ concentrations ≥94% risk corrosion, necessitating alloy reactors. A 5% acid purge stream prevents impurity accumulation, sustaining 96–98% yields.
Chemical Reactions Analysis
Thermal Decomposition
Guanidine nitrate decomposes exothermically at elevated temperatures, producing nitrogen gas, water vapor, and carbon residue . The primary reaction pathway is:
Key Characteristics :
-
Activation Energy : 191–199 kJ/mol (depending on analysis method) .
-
Decomposition Rate : Slower than urea nitrate but faster than ammonium nitrate under similar conditions .
-
Byproducts : Trace ammonia (NH₃) and cyanamide (HNCNH) detected in gas-phase studies .
Table 1: Thermal Decomposition Parameters
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Eₐ) | 191–199 kJ/mol | |
| Pre-exponential Factor | 3.20×10¹⁴ – 1.94×10¹⁵ s⁻¹ | |
| Detonation Velocity | 2,762–3,700 m/s |
Combustion in Gas Generators
Used in airbags and pyrotechnics, this compound combusts to release nitrogen gas. A detailed kinetics model identifies the following steps :
-
Initial decomposition:
-
Radical-driven chain reactions:
-
Final products: N₂, H₂O, and CO₂.
Critical Factors :
-
Reaction acceleration by nitric acid (HNO₃) and hydroxyl radicals (OH⁻) .
-
High gas output (177 sec specific impulse) makes it ideal for low-temperature propulsion .
pH-Dependent Reactivity
Decomposition kinetics are highly sensitive to acidity:
-
Acidic Conditions : 10x faster decomposition due to HNO₃ catalysis .
-
Basic Conditions : Unusual acceleration in this compound (unlike ammonium nitrate), attributed to guanidine’s strong basicity neutralizing HNO₃ .
Table 2: Decomposition Rate Under pH Variation
| Condition | Relative Rate (vs Neutral) | Source |
|---|---|---|
| 1M HCl | 10x faster | |
| 1M NH₄OH | 2x faster |
Compatibility and Hazardous Reactions
-
Explosive Mixtures : Reacts violently with reducers (e.g., sulfur, phosphorus) or strong acids .
-
Deliquescence : Absorbs moisture, forming reactive aqueous solutions that degrade copper-based catalysts .
-
Stability : Decomposition onset at 213°C, but shock-sensitive above 250°C .
Comparative Analysis with Other Nitrates
Table 3: Decomposition Properties of Common Nitrates
| Compound | Activation Energy (kJ/mol) | Decomposition Onset (°C) | Heat Release (J/g) |
|---|---|---|---|
| This compound | 191–199 | 213 | 1,200 |
| Ammonium nitrate | 160 | 327 | 600 |
| Urea nitrate | 158 | 172 | 900 |
Data sourced from DSC and isothermal analyses .
Mechanistic Insights from Quantum Chemistry
Computational studies reveal:
Scientific Research Applications
Agricultural Applications
Guanidine nitrate is primarily utilized as a nitrogen source in fertilizers. Its high solubility and stability make it an effective fertilizer component, providing essential nutrients to crops.
- Nitrogen Fertilization : GN releases nitrogen slowly, which is beneficial for sustained plant growth. It can be mixed with other fertilizers to enhance nutrient availability.
- Soil Improvement : Studies have shown that GN can improve soil structure and microbial activity, leading to better crop yields. Its application has been linked to increased soil fertility due to the steady release of nitrogen over time .
Explosive Applications
This compound is recognized for its role in the formulation of explosives. Its properties contribute to the development of safer and more efficient explosive materials.
- Energetic Materials : GN is often used as a component in propellants and explosives due to its high energy content and stability under various conditions. It can be combined with other compounds to enhance performance characteristics .
- Thermal Stability : Research indicates that GN exhibits favorable thermal decomposition behavior, making it suitable for use in explosives that require controlled energy release .
Table 1: Comparison of Thermal Stability
| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |
|---|---|---|
| This compound | 200-300 | 199 |
| Urea Nitrate | 172 | 158 |
| Ammonium Nitrate | 327 | Not specified |
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been studied for its potential therapeutic effects.
- Neuromuscular Disorders : GN has been investigated as a treatment for conditions like Lambert-Eaton Myasthenic Syndrome (LEMS). Clinical studies have shown that GN can improve muscle strength in affected patients .
- Toxicity Studies : Research has focused on the toxicity profiles of guanidine compounds, including GN. Findings suggest that while it has therapeutic potential, careful consideration of dosage is necessary to avoid adverse effects .
Case Study: Treatment of LEMS Patients
A study involving seven patients treated with guanidine chloride (related compound) showed moderate improvement in muscle strength for four patients. This indicates the potential effectiveness of guanidine compounds like GN in treating neuromuscular disorders .
Environmental Applications
This compound's properties also lend themselves to environmental applications.
- Wastewater Treatment : Research suggests that GN can be used in processes aimed at removing nitrogen from wastewater, contributing to environmental sustainability efforts .
- Biodegradability : Studies indicate that guanidine compounds may degrade effectively in natural environments, reducing the risk of long-term ecological impact .
Mechanism of Action
Guanidine nitrate exerts its effects primarily through the release of gases upon decomposition. The molecular targets and pathways involved include:
Acetylcholine Release: Guanidine enhances the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes.
Decomposition Pathway: The decomposition of this compound produces nitrogen gas, water vapor, and carbon, which are the primary products of its explosive reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Guanidine Nitrate vs. Nitroguanidine
- Chemical Structure: this compound: CH₆N₄O₃ (guanidinium cation + nitrate anion). Nitroguanidine (CH₄N₄O₂, CASRN 556-88-7): Contains a nitro group (-NO₂) directly bonded to the guanidine backbone .
- Applications :
- Thermal Stability :
- Toxicity :
This compound vs. Guanidine Chloride
- Chemical Properties :
- Applications :
- Toxicity: Guanidine chloride is more acutely toxic (oral LD₅₀: 475 mg/kg in rats) due to systemic effects like immunosuppression .
This compound vs. Ammonium Nitrate
- Reactivity :
- Oxygen Balance: this compound has a -26.2% oxygen balance, requiring additional oxidizers (e.g., basic copper nitrate) for complete combustion, whereas ammonium nitrate (NH₄NO₃) is a self-sufficient oxidizer .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Nitroguanidine | Guanidine Chloride | Ammonium Nitrate |
|---|---|---|---|---|
| Molecular Formula | CH₆N₄O₃ | CH₄N₄O₂ | CH₆ClN₃ | NH₄NO₃ |
| Molecular Weight (g/mol) | 122.08 | 104.07 | 95.53 | 80.04 |
| Nitrogen Content (%) | 46 | 53.8 | 44.1 | 35 |
| Decomposition Temp (°C) | 270 | 232 | 330 | 210 |
| Oxygen Balance (%) | -26.2 | -30.8 | N/A | +20 |
| Impact Sensitivity (N·m) | 50 (No reaction) | High | N/A | 50 |
Key Research Findings
- Thermal Decomposition : this compound/basic copper nitrate mixtures exhibit rapid combustion, producing nitrogen (75–80 vol%) and carbon dioxide (15–20 vol%) for airbag inflators .
- Synthesis : Improved yields (91.2% purity) are achieved via cyanamide/dicyandiamide and ammonium nitrate reactions in ammonia .
- Toxicity : Chronic exposure to this compound may cause reactive airway dysfunction syndrome (RADS) due to nitric acid fumes . Screening toxicity values (p-RfD: 3 × 10⁻² mg/kg-day) are derived from guanidine chloride data, adjusted for molecular weight .
Biological Activity
Guanidine nitrate (GN) is a compound with a variety of biological activities and applications, particularly in pharmacology and toxicology. This article explores its biological activity, including its effects on microorganisms, therapeutic uses, and toxicity profiles based on diverse sources.
This compound is represented by the chemical formula and is a nitrogen-containing compound that occurs naturally as a product of protein metabolism. It is utilized in laboratory settings as a protein denaturant and has been studied for its potential therapeutic applications, particularly in neuromuscular disorders like Lambert-Eaton Myasthenic Syndrome (LEMS) .
Microbial Interactions
Recent studies have highlighted the role of guanidine in microbial metabolism. Research indicates that certain cyanobacteria can degrade guanidine, utilizing it as a nitrogen source. The enzyme Sll1077, found in Synechocystis 6803, has been shown to convert guanidine into urea, mitigating its toxic effects. In contrast, Synechococcus 7942 lacks this enzyme and exhibits growth inhibition when exposed to guanidine .
Table 1: Guanidine Degradation in Cyanobacteria
| Organism | Guanidine Degradation | Toxicity Mitigation |
|---|---|---|
| Synechocystis 6803 | Yes | Effective |
| Synechococcus 7942 | No | Severe inhibition |
Therapeutic Applications
This compound has been explored for its therapeutic effects in treating LEMS. In clinical observations, patients treated with guanidine chloride (a related compound) showed improvements in muscle strength and function. Notably, dosages around 12 mg/kg-day were reported to have no significant side effects .
Case Study Summary: Guanidine Treatment for LEMS
- Patient Group: N=73
- Dosage: Varied; average around 12 mg/kg-day
- Outcomes:
- Moderate improvement: 56%
- Minimal improvement: 11%
- No improvement: 33%
This data indicates that while some patients experience benefits from treatment, a significant portion does not respond favorably .
Toxicity Profile
This compound exhibits varying toxicity levels depending on the exposure route and dosage.
- Acute Toxicity: The oral LD50 for mice is approximately 1,100 mg/kg, indicating slight toxicity. For rats, the values are slightly lower at about 990 mg/kg for males and 730 mg/kg for females .
- Dermal Exposure: Minor irritation was observed in rabbits at higher doses (2 g/kg) .
- Inhalation Toxicity: The LC50 for inhalation exposure in rats is reported as >0.853 mg/L .
Table 2: Toxicity Data for this compound
| Exposure Route | Species | LD50/LC50 Value | Notes |
|---|---|---|---|
| Oral | Mice | ~1,100 mg/kg | Slightly toxic |
| Oral | Rats | ~989.6 mg/kg (males) | Varies by gender |
| Dermal | Rabbits | Minor irritation at 2 g/kg | |
| Inhalation | Rats | >0.853 mg/L |
Q & A
Q. What are the standard laboratory synthesis methods for Guanidine nitrate, and how can purity be optimized?
this compound is typically synthesized by neutralizing guanidine carbonate with nitric acid. To ensure purity, researchers should employ recrystallization from hot water or ethanol, followed by vacuum drying to remove residual solvents. Characterization via elemental analysis (C, H, N) and Fourier-transform infrared spectroscopy (FT-IR) can confirm the absence of unreacted starting materials or byproducts . For small-scale synthesis, maintaining stoichiometric precision and controlled temperature during neutralization minimizes impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Key techniques include:
- FT-IR : Look for N–H stretching vibrations (3,100–3,400 cm⁻¹) and nitrate ion asymmetric stretching (1,380–1,450 cm⁻¹) .
- ¹H/¹³C NMR : In D₂O, the guanidinium proton signal appears as a singlet near δ 3.2 ppm, while nitrate does not contribute to proton signals .
- X-ray diffraction (XRD) : Validate crystalline structure by comparing experimental patterns with reference data (e.g., ICSD database).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its oxidizing properties (UN 1467, Class 5.1), avoid contact with combustible materials. Use fume hoods to prevent inhalation of粉尘, and wear nitrile gloves and safety goggles to mitigate skin/eye irritation. Storage should be in airtight containers away from heat sources (>200°C) to prevent decomposition into toxic gases like NOₓ .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for this compound, such as heats of formation, be resolved?
Discrepancies arise from methodology differences (e.g., combustion vs. aqueous neutralization calorimetry). Researchers should prioritize neutralization data (e.g., Krivtsov et al., 1965) over combustion due to this compound’s instability at high temperatures. Cross-validation with computational methods (e.g., Gaussian-based DFT calculations) can reconcile experimental and theoretical values .
Q. What mechanistic role does this compound play in synthesizing heterocyclic compounds like pyrimidin-2-amines?
this compound acts as a nucleophilic catalyst in cyclocondensation reactions. For example, in ethanol under reflux with LiOH, it facilitates the formation of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines by deprotonating enones and promoting ring closure. Reaction efficacy depends on solvent polarity and base strength, with ethanol/LiOH providing optimal proton abstraction without side reactions .
Q. What methodologies are recommended for assessing this compound’s ecotoxicological impact in aquatic systems?
- Acute toxicity : Conduct Daphnia magna immobilization assays (48-hour EC₅₀ = 70.2 mg/L) .
- Chronic exposure : Use algal growth inhibition tests (Pseudokirchneriella subcapitata) to determine NOEC/LOEC values.
- Bioaccumulation potential : Apply log Kow (measured at -1.2) to predict low biomagnification risk. Combine with HPLC-MS to detect degradation products (e.g., guanidine, nitrate ions) in water .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting acute toxicity values (LD₅₀) reported for this compound?
Variations in LD₅₀ (e.g., 729.8 mg/kg in rats vs. 1,105 mg/kg in mice) arise from species-specific metabolic pathways and administration routes. To standardize results, follow OECD Test Guidelines 423 (acute oral toxicity) using a fixed dose procedure. Cross-reference with in vitro hepatocyte assays to assess interspecies metabolic differences .
Q. What experimental designs can minimize variability in measuring this compound’s oxidative stability?
Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to detect exothermic decomposition peaks (~215°C). Pair with thermogravimetric analysis (TGA) to quantify mass loss. For reproducibility, calibrate equipment with reference standards (e.g., ammonium nitrate) and replicate trials under inert atmospheres (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
